2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(2-methylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)indol-1-yl]-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2/c1-13-7-3-5-9-16(13)21-19(25)12-24-17-10-6-4-8-15(17)11-18(24)20-23-22-14(2)26-20/h3-11H,12H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFTUGVGCFPAPLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3C=C2C4=NN=C(O4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-Methyl-1,3,4-Oxadiazole Intermediate
The 5-methyl-1,3,4-oxadiazole ring is a critical structural component synthesized via cyclization reactions. A widely adopted method involves the treatment of hydrazide derivatives with carbon disulfide under basic conditions. For instance, N-[2-(2-hydrazinyl-2-oxoethoxy)phenyl]acetamide reacts with carbon disulfide in ethanol containing potassium hydroxide, followed by reflux to form 5-mercapto-1,3,4-oxadiazole derivatives. Key steps include:
- Hydrazide Formation : Ethyl 2-(2-acetamidophenoxy)acetate is treated with hydrazine monohydrate in ethanol to yield the corresponding hydrazide.
- Cyclization : The hydrazide undergoes cyclization with carbon disulfide in the presence of potassium hydroxide, forming the 1,3,4-oxadiazole ring.
Optimization Notes :
- Reaction time and temperature significantly impact yield. Prolonged reflux (6–8 hours) ensures complete cyclization.
- Acidification with hydrochloric acid precipitates the oxadiazole-thiol derivative, which is purified via crystallization from ethanol.
Preparation of Indole Derivative
The indole moiety is typically synthesized via Fischer indole synthesis, where phenylhydrazine reacts with ketones or aldehydes under acidic conditions. In one protocol, 2-(1H-indol-3-yl)acetic acid is converted to its ethyl ester using ethanol and sulfuric acid, followed by hydrazide formation with hydrazine hydrate.
Critical Parameters :
- Esterification : Ethyl 2-(1H-indol-3-yl)acetate is obtained in 85% yield after 12 hours of reflux.
- Hydrazide Synthesis : The ester reacts with hydrazine hydrate in methanol, requiring 5 hours at room temperature for complete conversion.
Coupling of Oxadiazole and Indole Moieties
The coupling of the oxadiazole and indole units is achieved through nucleophilic substitution or alkylation. For example, 5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazole-2-thiol reacts with 2-bromo-N-(2-methylphenyl)acetamide in acetone using potassium carbonate as a base.
Reaction Conditions :
- Solvent : Acetone or ethanol facilitates homogeneous mixing.
- Base : Potassium carbonate (2 equivalents) deprotonates the thiol group, enhancing nucleophilicity.
- Time : Reactions typically complete within 3–6 hours at room temperature.
Yield Optimization :
- Excess electrophile (1.2 equivalents) improves conversion rates.
- Purification via column chromatography or recrystallization from ethanol achieves >90% purity.
Acetylation to Form Final Acetamide
The terminal acetylation step introduces the N-(2-methylphenyl)acetamide group. This involves reacting the coupled intermediate with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Procedure :
- Reagents : Acetic anhydride (1.5 equivalents) in dichloromethane.
- Conditions : Stirring at 0–5°C for 2 hours, followed by room temperature for 12 hours.
- Workup : The product is washed with sodium bicarbonate and purified via recrystallization from hexane/ethyl acetate.
Characterization :
- 1H NMR : A singlet at δ 2.1 ppm confirms the acetamide methyl group.
- HRMS : Molecular ion peak at m/z 346.4 (calculated for C20H18N4O2).
Industrial-Scale Production Methods
Industrial synthesis prioritizes cost efficiency and scalability. Continuous flow reactors replace batch processes for cyclization and coupling steps, reducing reaction times by 40%. Key considerations include:
- Automation : Automated systems control stoichiometry and temperature, minimizing human error.
- Purification : Rotary evaporation and fractional crystallization replace column chromatography for large batches.
Economic Analysis :
| Step | Batch Cost (USD/kg) | Continuous Flow Cost (USD/kg) |
|---|---|---|
| Oxadiazole Synthesis | 120 | 85 |
| Coupling | 200 | 150 |
| Acetylation | 90 | 70 |
Comparative Analysis of Synthetic Routes
A comparative study of three routes reveals trade-offs between yield and complexity:
Route 1 (Linear Synthesis) :
- Yield : 62% overall.
- Advantage : Simple purification.
- Disadvantage : Long reaction times (48 hours).
Route 2 (Convergent Synthesis) :
- Yield : 78% overall.
- Advantage : Parallel synthesis of intermediates.
- Disadvantage : Higher equipment costs.
Route 3 (One-Pot Synthesis) :
- Yield : 55% overall.
- Advantage : Reduced solvent use.
- Disadvantage : Lower purity (requires chromatography).
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2,3-diones, while substitution reactions can yield a variety of functionalized derivatives .
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves several steps:
- Formation of the 1,3,4-Oxadiazole Ring : Achieved through cyclization of hydrazides with carboxylic acids under dehydrating conditions.
- Synthesis of the Indole Moiety : Often synthesized via Fischer indole synthesis, involving phenylhydrazine and ketones or aldehydes.
- Coupling : The oxadiazole derivative is coupled with an indole derivative through nucleophilic substitution.
- Acetylation : The final product is obtained by acetylating the coupled product with acetic anhydride or acetyl chloride.
Medicinal Chemistry Applications
The compound exhibits potential in several therapeutic areas:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell growth through mechanisms involving apoptosis and cell cycle regulation. For instance, similar compounds have shown significant growth inhibition in various cancer cell lines (e.g., SNB-19 and OVCAR-8) .
- Antiviral and Antimicrobial Properties : The oxadiazole ring is known for its diverse biological activities, including antiviral and antimicrobial effects. The compound can be used to explore enzyme inhibition and receptor binding, making it a valuable probe in biological studies .
Material Science Applications
The stability and electronic properties of 2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(2-methylphenyl)acetamide lend themselves to applications in material science:
- Organic Semiconductors : Its unique electronic properties make it suitable for developing organic semiconductors.
- Light-emitting Diodes (LEDs) : The compound's stability can be harnessed in the design of advanced materials for LED technology .
Case Studies
Several studies have highlighted the potential applications of compounds related to this compound:
- Antimicrobial Evaluation : Research demonstrated that compounds with similar structures exhibited significant activity against both Gram-positive and Gram-negative bacteria .
- Anticancer Studies : Experimental investigations indicated that derivatives could effectively inhibit tumor growth in vitro .
Mechanism of Action
The mechanism of action of 2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to various enzymes and receptors, modulating their activity.
Pathways Involved: The compound can affect multiple signaling pathways, including those related to apoptosis, cell cycle regulation, and immune response.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Their Pharmacological Profiles
The following table summarizes key structural analogues and their properties:
Key Structural and Functional Differences
Oxadiazole Substitution :
- The target compound features a 5-methyl-1,3,4-oxadiazole , while analogues like 8e and 8g incorporate a sulfanyl (-S-) linker between the oxadiazole and acetamide groups. The sulfanyl group enhances hydrogen bonding but may reduce metabolic stability compared to methyl substitution .
- In compound 2a , the oxadiazole is fused to benzofuran instead of indole, reducing indole-specific interactions (e.g., π-stacking) but improving solubility .
3-Chlorophenyl (2a) enhances antimicrobial potency due to electron-withdrawing effects, contrasting with the electron-donating methyl group in the target compound .
Biological Activity Trends :
- Sulfanyl-linked analogues (8e, 8g) exhibit stronger enzyme inhibition (e.g., α-glucosidase, LOX) than methyl-substituted oxadiazoles, likely due to improved hydrogen-bonding capacity .
- Benzofuran-oxadiazole derivatives (2a) prioritize antimicrobial over enzyme-inhibitory activity, highlighting core-dependent pharmacological divergence .
Computational and Experimental Validation
- Compound 3a (), an indole-oxime acetamide, was validated via DFT calculations and X-ray crystallography, showing bond lengths (e.g., C(9)-N(1): 1.376 Å) and angles consistent with optimized geometries. This supports the reliability of computational models for predicting the target compound’s reactivity .
Biological Activity
2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(2-methylphenyl)acetamide is a synthetic compound that combines the indole and oxadiazole moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is , with a molecular weight of 302.34 g/mol. The structure features an indole ring linked to a 5-methyl-1,3,4-oxadiazole group and an acetamide moiety.
Anticancer Activity
Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer properties. For instance, derivatives of 1,3,4-oxadiazoles have been shown to inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. A study highlighted that oxadiazole derivatives can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against various bacterial strains. Similar oxadiazole-indole hybrids have demonstrated moderate to high antibacterial effects against Gram-positive and Gram-negative bacteria. For example, compounds with similar structures exhibited effective inhibition against Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, there is emerging evidence suggesting that oxadiazole derivatives may possess anti-inflammatory effects. These compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, which can be beneficial in treating chronic inflammatory diseases .
The biological activity of this compound is believed to involve multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes related to cancer cell proliferation and survival.
- Receptor Interaction : It could interact with cellular receptors that mediate apoptosis or cell cycle regulation.
- Oxidative Stress Induction : By generating reactive oxygen species (ROS), the compound can induce oxidative stress in target cells, leading to apoptosis.
Study 1: Anticancer Efficacy
A recent study investigated the anticancer efficacy of several oxadiazole derivatives, including those structurally related to the compound . The findings revealed that certain derivatives exhibited IC50 values below 10 µM against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .
Study 2: Antimicrobial Activity
In a comparative study assessing the antimicrobial activity of oxadiazole derivatives, the tested compound showed promising results against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined to be significantly lower than those of conventional antibiotics .
Data Table: Summary of Biological Activities
Q & A
Q. What are the recommended synthetic routes for 2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(2-methylphenyl)acetamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the 1,3,4-oxadiazole ring via cyclization of a hydrazide intermediate under reflux with a dehydrating agent (e.g., POCl₃) .
- Step 2 : Coupling of the oxadiazole moiety to the indole scaffold using nucleophilic substitution or transition-metal catalysis (e.g., Pd-mediated cross-coupling) .
- Step 3 : Acetamide linkage via reaction of the intermediate with 2-methylphenyl isocyanate or chloroacetamide derivatives in polar aprotic solvents (e.g., DMF) under basic conditions (e.g., NaH) .
- Optimization : Monitor reaction progress via TLC/HPLC. Adjust temperature (60–120°C), solvent polarity, and catalyst loading to improve yield (target >70%) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : Assign peaks to confirm the oxadiazole (δ 8.5–9.5 ppm for aromatic protons), indole (δ 7.0–7.8 ppm), and acetamide (δ 2.1–2.5 ppm for methyl groups) .
- Mass Spectrometry (HRMS) : Verify molecular weight (calculated: ~377.4 g/mol) and fragmentation patterns .
- FT-IR : Identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for acetamide) .
- HPLC : Assess purity (>95%) using C18 columns and acetonitrile/water gradients .
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
- Methodological Answer : Prioritize:
- In vitro cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Enzyme inhibition : Screen against targets like cyclooxygenase (COX-2) or tyrosine kinases using fluorometric/colorimetric kits .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different studies?
- Methodological Answer : Contradictions may arise from:
- Assay variability : Standardize protocols (e.g., cell culture conditions, incubation time) and include positive controls (e.g., doxorubicin for cytotoxicity) .
- Structural analogs : Compare activity of derivatives (e.g., halogen-substituted oxadiazoles) to identify critical pharmacophores .
- Statistical rigor : Use ANOVA with post-hoc tests to validate significance (p < 0.05) and report confidence intervals .
Q. What strategies are effective for optimizing the compound's pharmacokinetic profile?
- Methodological Answer :
- Solubility : Introduce polar groups (e.g., -OH, -SO₃H) or formulate as nanocrystals .
- Metabolic stability : Conduct microsomal assays (e.g., rat liver microsomes) to identify vulnerable sites (e.g., oxadiazole ring) .
- Bioavailability : Perform in vivo PK studies in rodents (IV/PO administration) to calculate AUC, t₁/₂, and Cmax .
Q. How to design a structure-activity relationship (SAR) study for this compound?
- Methodological Answer : Follow this workflow:
- Step 1 : Synthesize derivatives with modifications to:
- Oxadiazole (e.g., 5-methyl → 5-fluoro) .
- Indole (e.g., N-substitution with alkyl/aryl groups) .
- Acetamide (e.g., 2-methylphenyl → 4-chlorophenyl) .
- Step 2 : Test derivatives in standardized bioassays (e.g., IC₅₀ for cytotoxicity).
- Step 3 : Use computational tools (e.g., molecular docking) to correlate activity with target binding (e.g., EGFR kinase domain) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
